molecular formula C22H21NO B123726 (s)-(1-Tritylaziridin-2-yl)methanol CAS No. 152706-23-5

(s)-(1-Tritylaziridin-2-yl)methanol

Cat. No.: B123726
CAS No.: 152706-23-5
M. Wt: 315.4 g/mol
InChI Key: YAFYNSAZZKZZSR-BBQAJUCSSA-N
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Description

(S)-(1-Tritylaziridin-2-yl)methanol is an organic compound that features a trityl-protected aziridine ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(1-Tritylaziridin-2-yl)methanol typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Tritylation: The aziridine is then protected by the trityl group using trityl chloride in the presence of a base such as pyridine.

    Methanol Addition: Finally, the trityl-protected aziridine is reacted with methanol under acidic or basic conditions to yield this compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to yield various amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different substituted aziridines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted aziridines.

Scientific Research Applications

(S)-(1-Tritylaziridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme mechanisms involving aziridine rings.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (S)-(1-Tritylaziridin-2-yl)methanol involves its interaction with various molecular targets, primarily through its aziridine ring. The aziridine ring can undergo ring-opening reactions, which are crucial in its reactivity and interaction with biological molecules. These reactions can lead to the formation of covalent bonds with nucleophilic sites in proteins or DNA, potentially altering their function.

Comparison with Similar Compounds

    Aziridine: The parent compound of (S)-(1-Tritylaziridin-2-yl)methanol, which lacks the trityl and methanol groups.

    Trityl-protected Amines: Compounds with a trityl group protecting an amine functionality.

    Methanol Derivatives: Compounds where methanol is attached to various functional groups.

Uniqueness: this compound is unique due to the combination of the trityl-protected aziridine ring and the methanol group

Properties

IUPAC Name

[(2S)-1-tritylaziridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-,23?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFYNSAZZKZZSR-BBQAJUCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-(1-Tritylaziridin-2-yl)methanol
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